2,4-Dichloro-1,5-diiodo-3-methoxybenzene
Description
2,4-Dichloro-1,5-diiodo-3-methoxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 2 and 4), two iodine atoms (positions 1 and 5), and a methoxy group (position 3). This arrangement of substituents imparts unique electronic, steric, and chemical reactivity properties, making it a subject of interest in synthetic chemistry and materials science.
Properties
IUPAC Name |
2,4-dichloro-1,5-diiodo-3-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2I2O/c1-12-7-5(8)3(10)2-4(11)6(7)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUTWMBAEZQOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1Cl)I)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273838 | |
| Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221589-80-5 | |
| Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221589-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1,5-diiodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-diiodo-3-methoxybenzene typically involves the iodination and chlorination of a methoxybenzene derivative. One common method involves the use of iodine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,5-diiodo-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,4-Dichloro-1,5-diiodo-3-methoxybenzene is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a valuable reagent for organic synthesis, particularly in the development of new compounds and materials.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1,5-diiodo-3-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and methoxy group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Position and Halogen Diversity
The positional arrangement of halogens and functional groups significantly influences chemical properties. Below is a comparative analysis with key analogues:
Key Observations:
- Halogen Effects : The combination of chlorine and iodine in the target compound may confer greater thermal stability compared to bromine-containing analogues (e.g., 2-(Bromomethyl)-1,5-dichloro-3-methoxybenzene), as iodine’s larger atomic radius enhances London dispersion forces .
- Functional Group Influence : The methoxy group at position 3 in the target compound likely acts as an electron-donating group, directing electrophilic substitution to specific positions. This contrasts with the methoxymethoxy group in 1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene, which may alter solubility and steric hindrance .
Biological Activity
2,4-Dichloro-1,5-diiodo-3-methoxybenzene (CAS No. 1221589-80-5) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features two chlorine and two iodine substituents on a methoxybenzene ring. The presence of halogens is significant as they can influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various halogenated compounds found that those with iodine substitutions were particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
| Bacterial Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
These findings suggest a bactericidal mechanism that may involve the disruption of essential cellular processes such as protein and nucleic acid synthesis .
Antifungal Activity
The compound also demonstrated antifungal properties. In comparative studies, it surpassed traditional antifungal agents like fluconazole in efficacy against various fungal strains:
| Fungal Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Candida albicans | 106.91 - 208.59 | More effective than fluconazole (MIC 220.76) |
This suggests potential applications in treating fungal infections resistant to conventional therapies .
The biological activity of this compound is attributed to its ability to interact with critical molecular targets within microbial cells. The halogen atoms enhance lipophilicity and binding affinity to enzymes and receptors involved in vital cellular functions.
- Inhibition of Protein Synthesis : The compound may bind to ribosomal RNA or associated proteins, disrupting the translation process.
- Disruption of Nucleic Acid Synthesis : It could interfere with DNA replication or RNA transcription through direct interaction with nucleic acids or related enzymes .
Case Studies
Several case studies have highlighted the compound's effectiveness in various contexts:
- A study conducted on biofilm-forming strains of Staphylococcus aureus showed that this compound inhibited biofilm formation at concentrations as low as , demonstrating significant potential for clinical applications in preventing chronic infections .
- Another investigation assessed its efficacy against multidrug-resistant strains, revealing that the compound maintained activity where traditional antibiotics failed, reinforcing its potential as a lead compound in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
